![molecular formula C18H24FNO3 B5587566 (1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)
(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol
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Description
Synthesis Analysis
The synthesis of compounds similar to "(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol" involves multi-step reactions that incorporate fluoro and methyl groups into the benzoyl moiety and develop the azaspiro framework. For instance, the FeCl(3)-promoted synthesis of 2-azaspiro[4.6]undec-7-ene rings from N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ols demonstrates the complexity of synthesizing azaspirocyclic ring skeletons, which is relevant to our compound of interest (Yeh et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like "(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol" is characterized by the presence of spiro and azaspiro frameworks, which are essential for their biological activity. The structure of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, for example, reveals the complexity and the intramolecular interactions within such molecules (Manjunath et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving "(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol" and similar compounds often involve modifications of the azaspiro framework or the introduction of substituents that influence their chemical properties. The Ritter reaction, for instance, showcases the complexity of chemical transformations that these molecules can undergo, leading to the formation of various spirocyclic systems and 3,4-dihydroisoquinoline derivatives (Rozhkova et al., 2013).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, including solubility, melting points, and crystalline form. For example, the crystal and molecular structure studies of related compounds provide insights into their solid-state conformations, which can affect their physical properties and stability (Ousmer et al., 2001).
Scientific Research Applications
Antibacterial Applications
The design and synthesis of novel 7-azaspiro compounds have shown potent antibacterial activity against a range of respiratory pathogens. Compounds with spirocyclic structures, similar to "(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol," have been effective in treating respiratory tract infections by exhibiting strong in vitro activity against both gram-positive and gram-negative bacteria, including drug-resistant strains (Odagiri et al., 2013).
Anticonvulsant Activity
Research on fluoro and trifluoromethyl substituted N-phenyl- and N-benzyl-2-azaspiro compounds has demonstrated significant anticonvulsant effects. These studies suggest that the inclusion of fluoro or trifluoromethyl groups in the azaspiro structure can enhance anticonvulsant activity, making these compounds promising candidates for the development of new antiepileptic drugs (Obniska et al., 2006).
Antitumor and Anti-angiogenic Properties
Novel azaspiro bicyclic hydantoin derivatives, structurally related to "(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol," have exhibited significant anti-proliferative effects against various cancer cell lines. These compounds have also shown potential in inhibiting angiogenesis, an essential process for tumor growth and metastasis, by downregulating VEGF secretion in cancer cells (Basappa et al., 2009).
Analgesic Properties
Spiro compounds with azaspiro structures have been investigated for their analgesic activities. Studies indicate that certain spiro heterocycles exhibit significant activity in reducing pain without inducing adverse side effects, highlighting their potential as new analgesic agents (Cohen et al., 1978).
properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3/c1-12-10-13(4-5-14(12)19)16(22)20-8-6-18(7-9-20)15(21)11-17(18,2)23-3/h4-5,10,15,21H,6-9,11H2,1-3H3/t15-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJBNRWZXKHQLQ-WBVHZDCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC3(CC2)C(CC3(C)OC)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC3(CC2)[C@@H](C[C@]3(C)OC)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol |
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